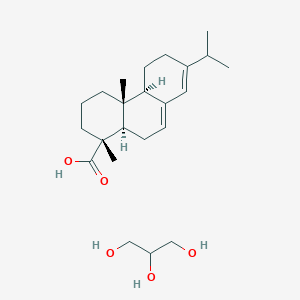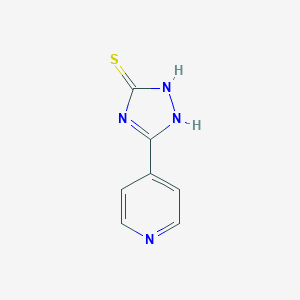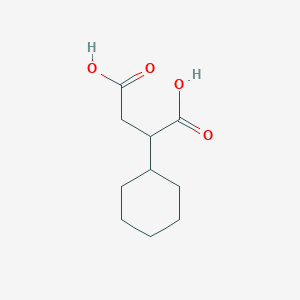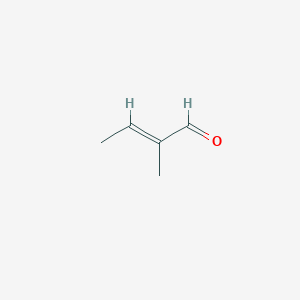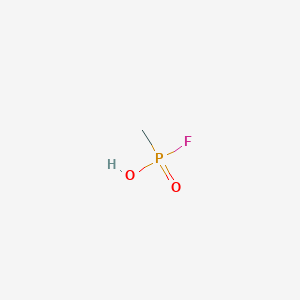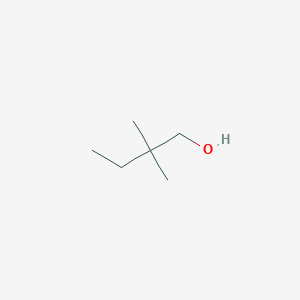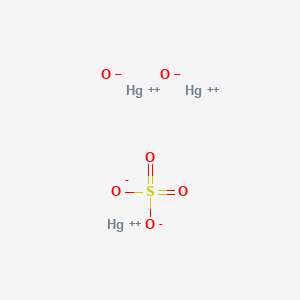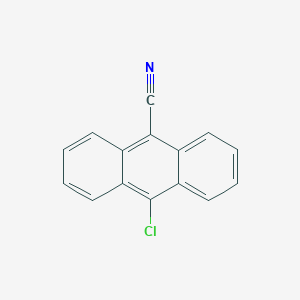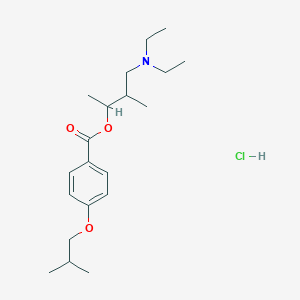
3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride, commonly known as DMMDA-2, is a psychoactive drug that belongs to the class of substituted amphetamines. It is a derivative of 2,5-dimethoxy-4-methylamphetamine (DOM), which is a potent hallucinogen. DMMDA-2 has been found to exhibit psychedelic properties and has been studied for its potential use in scientific research.
Mechanism Of Action
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, perception, and cognition. DMMDA-2 has also been found to affect other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical And Physiological Effects
DMMDA-2 has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as body temperature. It has also been found to affect the levels of various hormones, such as cortisol and prolactin. DMMDA-2 has been found to have a number of effects on the brain, including changes in brain activity and connectivity.
Advantages And Limitations For Lab Experiments
DMMDA-2 has a number of advantages for use in lab experiments. It is a potent hallucinogen, which makes it useful for studying the effects of psychedelics on the brain. It has also been found to have a relatively long duration of action, which makes it useful for studying the long-term effects of psychedelics. However, DMMDA-2 has a number of limitations, including its potential for causing adverse effects such as anxiety and psychosis. It is also a controlled substance, which makes it difficult to obtain for research purposes.
Future Directions
There are a number of future directions for research on DMMDA-2. One area of interest is its potential for use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential for use in the study of consciousness and the nature of subjective experience. Further research is needed to fully understand the effects of DMMDA-2 on the brain and its potential for use in scientific research.
Synthesis Methods
DMMDA-2 can be synthesized using a multi-step process involving the reaction of 4-(2-methylpropoxy)benzyl chloride with diethylamine, followed by the reaction of the resulting compound with 2,5-dimethoxy-4-methylamphetamine. The final product is obtained by treating the resulting compound with hydrochloric acid.
Scientific Research Applications
DMMDA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit psychedelic properties, similar to other hallucinogens such as LSD and psilocybin. DMMDA-2 has been studied for its effects on the brain, particularly on serotonin receptors. It has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
properties
CAS RN |
1510-29-8 |
|---|---|
Product Name |
3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride |
Molecular Formula |
C20H34ClNO3 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C20H33NO3.ClH/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4;/h9-12,15-17H,7-8,13-14H2,1-6H3;1H |
InChI Key |
XVCRYGWPPJRQJP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |
Canonical SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |
Related CAS |
299-61-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



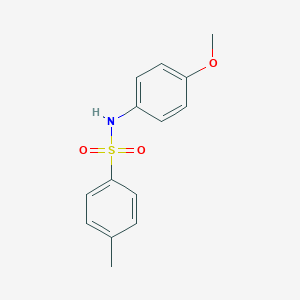
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
